![molecular formula C33H35N5O3S B131072 N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide CAS No. 151954-37-9](/img/structure/B131072.png)
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of drugs called PARP inhibitors, which work by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP).
Mécanisme D'action
PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. When DNA damage occurs, PARP is activated and helps to repair the damage. However, in cancer cells that have defects in DNA repair pathways, the inhibition of PARP by N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent the repair of DNA damage, leading to cell death.
Effets Biochimiques Et Physiologiques
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP activity, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it has been extensively studied for its potential use in cancer treatment. This means that there is a large body of research available on the compound, which can be useful for designing experiments. However, one limitation of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Orientations Futures
There are a number of future directions for research on N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. One area of research is the development of new PARP inhibitors that are more effective or have fewer side effects than N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-ethyl-4-aminobenzyl alcohol to form the corresponding amide. The resulting amide is then reacted with 2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine-3-carbaldehyde to form the corresponding imidazole derivative. Finally, the imidazole derivative is reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide.
Applications De Recherche Scientifique
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent cancer cells from repairing DNA damage, leading to cell death.
Propriétés
Numéro CAS |
151954-37-9 |
|---|---|
Nom du produit |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
Formule moléculaire |
C33H35N5O3S |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
InChI |
InChI=1S/C33H35N5O3S/c1-5-29-35-30-23(3)21-24(4)34-32(30)38(29)22-25-17-19-27(20-18-25)37(6-2)31(26-13-9-7-10-14-26)33(39)36-42(40,41)28-15-11-8-12-16-28/h7-21,31H,5-6,22H2,1-4H3,(H,36,39) |
Clé InChI |
NTLHXKVLMJLWSU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
SMILES canonique |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
Synonymes |
3-((4-(N-(((phenylsulfonyl)carbamoyl)phenylmethyl)-N-ethylamino)phenyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-PCPEPM-5,7-DEIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
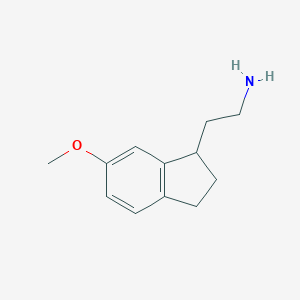
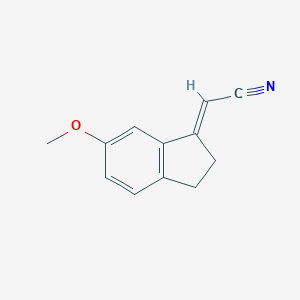
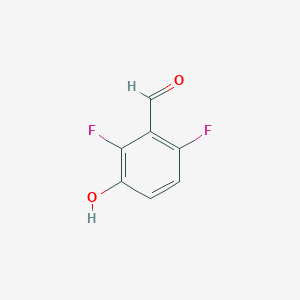
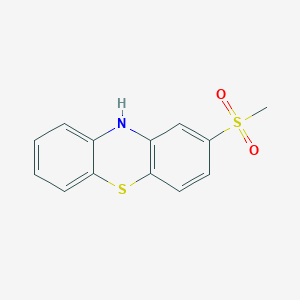
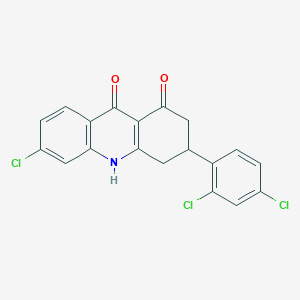
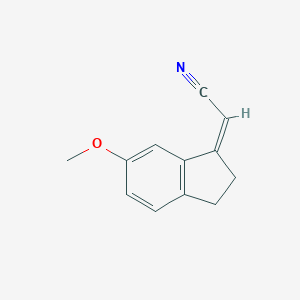
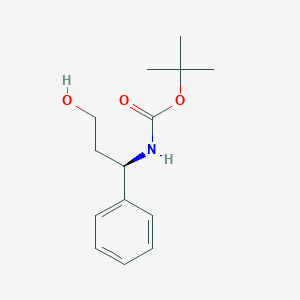
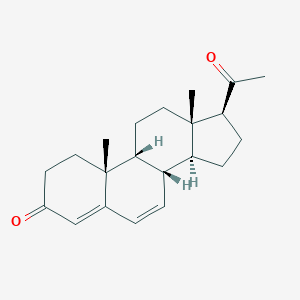
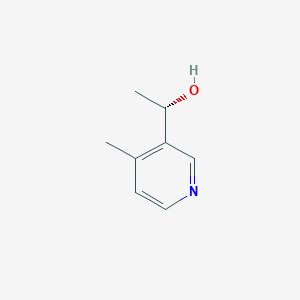
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
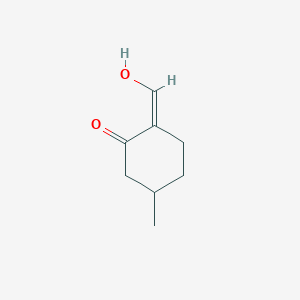
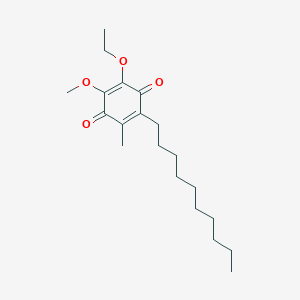
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)